molecular formula C8H5NO3D6.HCl B602625 dl-Norepinephrine-d6 Hydrochloride CAS No. 1219803-04-9

dl-Norepinephrine-d6 Hydrochloride

Cat. No.: B602625
CAS No.: 1219803-04-9
M. Wt: 211.68
InChI Key:
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Description

dl-Norepinephrine-d6 Hydrochloride: is a deuterated form of norepinephrine, a catecholamine that functions as a neurotransmitter and hormone. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which aids in the accurate quantification of norepinephrine levels in biological samples .

Biochemical Analysis

Biochemical Properties

DL-Norepinephrine-d6 Hydrochloride plays a significant role in biochemical reactions by targeting α1 and β1 adrenoceptors . These receptors are critical in mediating the physiological responses to norepinephrine, including vasoconstriction, increased heart rate, and enhanced myocardial contractility . The compound interacts with various enzymes and proteins, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of norepinephrine . These interactions are crucial for the regulation of norepinephrine levels and its physiological effects.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways by binding to adrenergic receptors, leading to the activation of downstream signaling cascades . This binding results in increased intracellular calcium levels, which in turn enhances myocardial contractility and vascular smooth muscle contraction . Additionally, this compound can modulate gene expression by activating transcription factors such as cAMP response element-binding protein (CREB), which regulates the expression of genes involved in cellular metabolism and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to α1 and β1 adrenoceptors, which are G protein-coupled receptors (GPCRs) . Upon binding, these receptors undergo conformational changes that activate associated G proteins, leading to the production of second messengers such as cyclic AMP (cAMP) and inositol trisphosphate (IP3) . These second messengers then activate various downstream effectors, including protein kinase A (PKA) and protein kinase C (PKC), which mediate the physiological effects of norepinephrine . Additionally, this compound can inhibit or activate specific enzymes, such as MAO and COMT, which regulate its metabolism and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is stable under specific storage conditions, such as at -20°C for up to one month and at -80°C for up to six months . Over time, the degradation of this compound can lead to a decrease in its efficacy and potency . Long-term studies have shown that prolonged exposure to this compound can result in desensitization of adrenergic receptors, reducing its physiological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance myocardial contractility and increase heart rate without causing significant adverse effects . At high doses, this compound can induce toxic effects, such as arrhythmias, hypertension, and myocardial ischemia . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of adrenergic receptors .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the metabolism of norepinephrine . The compound is metabolized by enzymes such as MAO and COMT, which catalyze its degradation into inactive metabolites . These metabolic pathways are essential for regulating the levels of norepinephrine and maintaining its physiological effects . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in norepinephrine metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can be taken up by adrenergic neurons via the norepinephrine transporter (NET), which facilitates its reuptake and storage in synaptic vesicles . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of the compound within specific tissues are influenced by these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within adrenergic neurons and synaptic vesicles . The compound is directed to these compartments through specific targeting signals and post-translational modifications . Within synaptic vesicles, this compound is stored and released upon neuronal stimulation, exerting its physiological effects . The activity and function of the compound are influenced by its subcellular localization, as it needs to be in close proximity to adrenergic receptors to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Norepinephrine-d6 Hydrochloride typically involves the deuteration of norepinephrine. This process includes the incorporation of deuterium atoms into the norepinephrine molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The final product is often provided as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions: dl-Norepinephrine-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

dl-Norepinephrine-d6 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of norepinephrine levels.

    Biology: Employed in studies involving neurotransmitter analysis and metabolic pathway tracing.

    Medicine: Utilized in diagnostic testing for catecholamine-secreting tumors such as pheochromocytoma.

    Industry: Used in the development of pharmaceuticals and in quality control processes.

Comparison with Similar Compounds

Uniqueness: dl-Norepinephrine-d6 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .

Properties

IUPAC Name

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTFHMSZCSUVEU-GVFLBQLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])N)O)[2H])O)O)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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